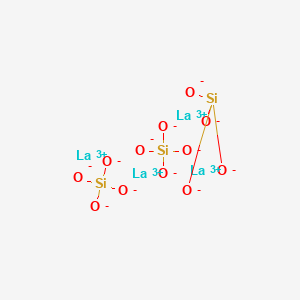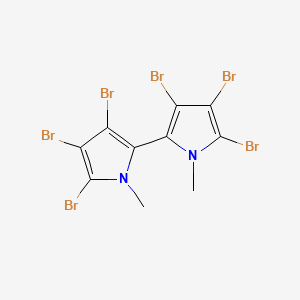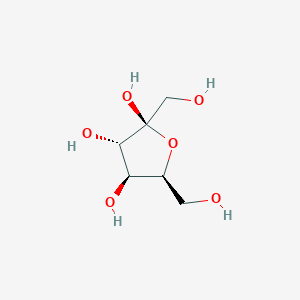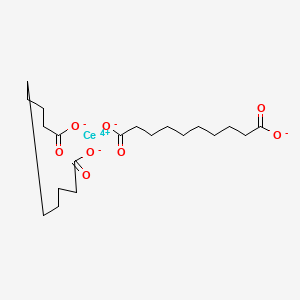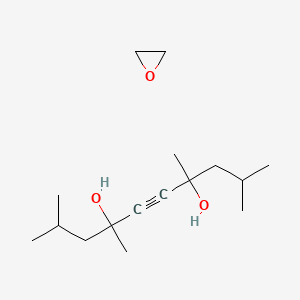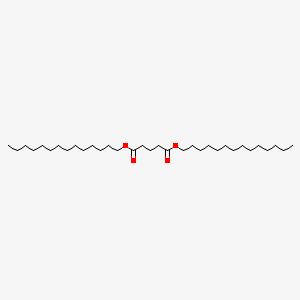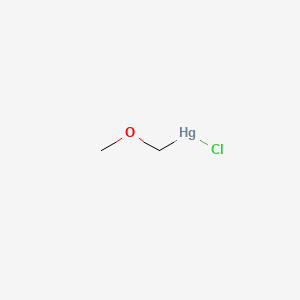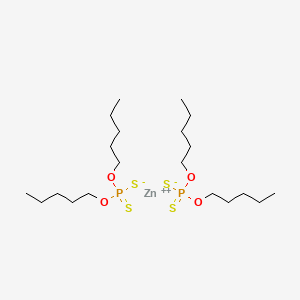
Zinc bis(O,O-dipentyl) bis(dithiophosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(O,O-dipentil) bis(ditiofosfato) de zinc: es un compuesto de coordinación con la fórmula molecular C20H44O4P2S4Zn . Se utiliza comúnmente como aditivo antidesgaste en lubricantes, incluidos aceites de motor y fluidos hidráulicos. Este compuesto es conocido por su excelente estabilidad térmica y su capacidad para formar películas protectoras en superficies metálicas, lo que reduce el desgaste.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de bis(O,O-dipentil) bis(ditiofosfato) de zinc generalmente implica la reacción de óxido de zinc con ácido ditiofosfórico O,O-dipentil. La reacción se lleva a cabo en un solvente no polar bajo condiciones controladas de temperatura y presión para garantizar la formación del producto deseado.
Métodos de producción industrial: En entornos industriales, la producción de bis(O,O-dipentil) bis(ditiofosfato) de zinc se escala utilizando reactores grandes. El proceso implica la adición continua de reactivos y la eliminación de subproductos para mantener la eficiencia y el rendimiento de la reacción. El producto final se purifica mediante filtración y destilación para alcanzar los niveles de pureza deseados.
Análisis De Reacciones Químicas
Tipos de reacciones: El bis(O,O-dipentil) bis(ditiofosfato) de zinc experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxido de zinc y otros subproductos.
Reducción: Se puede reducir bajo condiciones específicas para producir diferentes compuestos que contienen zinc.
Sustitución: Los ligandos ditiofosfato se pueden sustituir con otros ligandos en presencia de reactivos adecuados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y oxígeno. La reacción generalmente se lleva a cabo a temperaturas elevadas.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio bajo condiciones controladas.
Sustitución: Las reacciones de sustitución de ligandos a menudo implican el uso de fosfinas u otros ligandos coordinantes en un solvente adecuado.
Productos principales:
Oxidación: Óxido de zinc y varios subproductos orgánicos.
Reducción: Compuestos que contienen zinc con diferentes estados de oxidación.
Sustitución: Nuevos complejos de zinc con diferentes ligandos.
Aplicaciones Científicas De Investigación
Química: El bis(O,O-dipentil) bis(ditiofosfato) de zinc se utiliza ampliamente en la formulación de lubricantes y grasas debido a sus propiedades antidesgaste. También se estudia por su papel en la catálisis y como precursor para la síntesis de otros compuestos que contienen zinc.
Biología y medicina: Si bien sus aplicaciones principales se encuentran en entornos industriales, la investigación continúa para explorar sus posibles actividades biológicas e interacciones con moléculas biológicas.
Industria: El compuesto se utiliza ampliamente en las industrias automotriz y de maquinaria para mejorar el rendimiento y la longevidad de los lubricantes. Ayuda a reducir la fricción y el desgaste en los motores y otros sistemas mecánicos.
Mecanismo De Acción
El mecanismo principal por el cual el bis(O,O-dipentil) bis(ditiofosfato) de zinc ejerce sus efectos es a través de la formación de una película protectora de tribofilm en superficies metálicas. Esta película se forma mediante la descomposición del compuesto bajo condiciones de alta presión y temperatura, lo que lleva a la deposición de especies que contienen zinc y fósforo en la superficie metálica. Estas especies actúan como una barrera, reduciendo el contacto directo metal-metal y minimizando el desgaste.
Comparación Con Compuestos Similares
Compuestos similares:
- Bis(O,O-diisoctilo) bis(ditiofosfato) de zinc
- Bis(O,O-difenilo) bis(ditiofosfato) de zinc
- Bis(O,O-dietil) bis(ditiofosfato) de zinc
Comparación: El bis(O,O-dipentil) bis(ditiofosfato) de zinc es único debido a su longitud específica de cadena alquílica, que proporciona un equilibrio entre la solubilidad y la estabilidad térmica. En comparación con otros compuestos similares, ofrece propiedades antidesgaste superiores y mejor rendimiento en aplicaciones de alta temperatura.
Propiedades
Número CAS |
7282-31-7 |
|---|---|
Fórmula molecular |
C20H44O4P2S4Zn |
Peso molecular |
604.2 g/mol |
Nombre IUPAC |
zinc;dipentoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C10H23O2PS2.Zn/c2*1-3-5-7-9-11-13(14,15)12-10-8-6-4-2;/h2*3-10H2,1-2H3,(H,14,15);/q;;+2/p-2 |
Clave InChI |
IWSCWDSOLLPNTC-UHFFFAOYSA-L |
SMILES canónico |
CCCCCOP(=S)(OCCCCC)[S-].CCCCCOP(=S)(OCCCCC)[S-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



